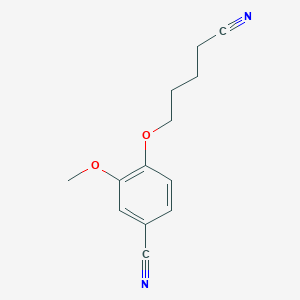

4-(4-Cyanobutoxy)-3-methoxybenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry and Related Aromatic Ethers

Benzonitriles are a class of organic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring. The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. This functional group can undergo a variety of chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form amines, making benzonitrile derivatives important precursors in organic synthesis.

Aromatic ethers, on the other hand, are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. The ether linkage in 4-(4-Cyanobutoxy)-3-methoxybenzonitrile adds flexibility and specific chemical properties to the molecule. The methoxy (B1213986) group (-OCH₃) on the benzene ring is an electron-donating group, which modulates the electronic properties of the aromatic system and can direct the outcome of further chemical reactions on the ring. The presence of both electron-withdrawing (nitrile) and electron-donating (methoxy) groups on the same aromatic core creates a unique electronic environment that is exploited in multi-step synthetic strategies.

Significance as an Advanced Synthetic Building Block and Intermediate

The primary significance of this compound lies in its role as an advanced synthetic building block. Organic chemists utilize such intermediates to assemble complex target molecules piece by piece. The distinct functional groups on the molecule allow for selective reactions, where one part of the molecule can be chemically altered without affecting the others.

A prominent application of this compound is in the synthesis of pharmaceuticals. For instance, it is a documented intermediate in the production of Silodosin, a medication used for the symptomatic treatment of benign prostatic hyperplasia. In the synthesis of Silodosin, this compound serves as a key fragment that is incorporated into the final drug structure through a series of carefully controlled chemical reactions. Its specific structure is crucial for building the required molecular framework of the final active pharmaceutical ingredient. The synthesis often involves reactions that transform the nitrile groups or build upon the core aromatic structure.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound is predominantly focused on the development of efficient and novel synthetic pathways. Researchers are continually exploring new methods to produce this intermediate with higher yields, lower costs, and more environmentally friendly processes. This includes the investigation of new catalysts and reaction conditions to improve the efficiency of its synthesis.

Furthermore, its utility is being explored in the creation of new chemical entities. The unique combination of functional groups makes it an attractive starting material for medicinal chemists looking to design and synthesize novel compounds with potential biological activity. Research trajectories often involve modifying the existing functional groups to create libraries of related compounds, which are then screened for therapeutic potential against various diseases. The compound serves as a scaffold that can be systematically altered to study structure-activity relationships, a fundamental concept in drug discovery.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | This compound |

| Structure | Aromatic ring with nitrile, methoxy, and cyanobutoxy ether substituents |

Key Synthetic Reactions Involving the Compound as an Intermediate

| Reaction Type | Precursor(s) | Product(s) | Significance |

| Etherification | 4-Hydroxy-3-methoxybenzonitrile (B1293924), 5-bromovaleronitrile | This compound | Forms the core structure of the intermediate. |

| Further Elaboration | This compound | Various complex molecules, e.g., Silodosin precursors | Utilized in multi-step pharmaceutical synthesis. google.comgoogle.comepo.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanobutoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-13-9-11(10-15)5-6-12(13)17-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAABYJBUZVANIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Cyanobutoxy 3 Methoxybenzonitrile and Its Precursors

Strategic Design of Retrosynthetic Pathways for the Benzonitrile (B105546) Core

The retrosynthetic analysis of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile identifies the ether linkage as the most logical point for disconnection. This primary disconnection reveals two key synthons: the aromatic core, 4-hydroxy-3-methoxybenzonitrile (B1293924) , and a four-carbon side chain bearing electrophilic and nitrile functionalities, such as 5-bromovaleronitrile .

A further deconstruction of the key intermediate, 4-hydroxy-3-methoxybenzonitrile, leads back to the readily available and bio-renewable starting material, vanillin (B372448) . This pathway involves the transformation of the aldehyde group in vanillin into a nitrile group, establishing a common and efficient route to the required phenolic benzonitrile precursor.

Alkylation Reactions for the 4-Cyanobutoxy Moiety Elaboration

The attachment of the 4-cyanobutoxy side chain to the phenolic core is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the alkyl chain by the phenoxide ion of 4-hydroxy-3-methoxybenzonitrile.

Etherification Approaches and Reaction Optimization

The etherification is generally carried out by first treating 4-hydroxy-3-methoxybenzonitrile with a suitable base to generate the corresponding phenoxide in situ. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate (K₂CO₃), a mild and cost-effective option, or stronger bases like sodium hydride (NaH) for more complete deprotonation. The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), which effectively solvates the cation and promotes the Sₙ2 reaction mechanism.

The subsequent addition of an alkylating agent, for instance, 5-bromovaleronitrile, initiates the nucleophilic attack by the phenoxide, displacing the bromide and forming the desired ether linkage. Reaction temperature is a key parameter to control; elevated temperatures can accelerate the reaction but may also promote side reactions.

Regioselective Functionalization at the Phenolic Hydroxyl

The structure of 4-hydroxy-3-methoxybenzonitrile inherently directs the alkylation to the desired position. The molecule possesses two oxygen-containing functional groups: a phenolic hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) group. Under the basic conditions of the Williamson ether synthesis, only the acidic proton of the phenolic hydroxyl group is removed to form a potent nucleophile. The ether linkage of the methoxy group is chemically inert under these conditions. Consequently, the alkylation reaction proceeds with high regioselectivity at the phenolic oxygen, precluding the need for protecting groups on the methoxy moiety.

Nitrile Group Introduction and Transformation Strategies

The synthesis of the benzonitrile core from its aldehyde precursor, vanillin, is a critical step. Several methods have been established for this transformation.

One effective, solvent-free approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with hydroxylamine (B1172632) hydrochloride in the presence of a solid catalyst under microwave irradiation. qu.edu.sa This method provides a rapid conversion of the aldehyde to the corresponding nitrile. qu.edu.sa The reaction proceeds via an oxime intermediate, which is subsequently dehydrated to yield the nitrile. qu.edu.sa

An alternative, classical two-step method begins with the reduction of the aldehyde group of vanillin to a primary alcohol, yielding vanillyl alcohol. nbinno.com This reduction is commonly accomplished using sodium borohydride (B1222165) (NaBH₄). nbinno.com The resulting alcohol is then converted into the nitrile. This subsequent transformation involves a halogenation step, for example with phosphorus tribromide (PBr₃), followed by nitrilization with a cyanide salt like potassium cyanide (KCN). nbinno.com

Synthesis of Key Aromatic Benzonitrile Intermediates

The principal intermediate for the synthesis of the title compound is 4-hydroxy-3-methoxybenzonitrile. As outlined previously, its synthesis from vanillin is well-documented. One reported procedure involves the reduction of vanillin to vanillyl alcohol, followed by halogenation and cyanation, affording 4-hydroxy-3-methoxybenzonitrile in a 36% yield for the final step. google.com Another study demonstrates the conversion of vanillin to the nitrile using hydroxylamine hydrochloride and microwave irradiation. qu.edu.sa

Below is a data table summarizing a synthesis method for the key intermediate.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Vanillin | 1. NaBH₄2. PBr₃, then KCN | 1. Reduction2. Halogenation and Nitrilization | 4-Hydroxy-3-methoxybenzonitrile | 36% | google.com |

| 4-Hydroxy-3-methoxybenzaldehyde | NH₂OH·HCl, Catalyst | Microwave Irradiation (840 W, 3 min) | 4-Hydroxy-3-methoxybenzonitrile | 83% (conversion) | qu.edu.sa |

Multi-step Reaction Sequences from 4-Methyl-3-methoxybenzoic Acid Derivatives

An alternative, though more circuitous, pathway to related benzonitrile structures begins with 4-methyl-3-methoxybenzoic acid. This route is valuable for creating a variety of substituted benzonitrile intermediates.

The synthesis sequence involves:

Amidation: 4-methyl-3-methoxybenzoic acid is first converted to its corresponding acid chloride, which then reacts with an aminating agent to form 4-methyl-3-methoxybenzamide.

Dehydration: The resulting amide is dehydrated to yield 4-methyl-3-methoxybenzonitrile . prepchem.com This can be achieved using various dehydrating agents, such as chlorosulphonyl isocyanate in dichloromethane. prepchem.com

Side-Chain Functionalization: The methyl group of 4-methyl-3-methoxybenzonitrile can be functionalized. For instance, α-bromination using N-bromosuccinimide can produce a 4-(dibromomethyl)-3-methoxybenzonitrile (B1357265) intermediate. chemicalbook.com

Hydrolysis: The dibromomethyl group is then hydrolyzed to an aldehyde. A reported method for a similar transformation employs silver nitrate (B79036) in aqueous ethanol (B145695) to yield the corresponding benzaldehyde, in this case, 4-formyl-3-methoxybenzonitrile (B1591161). chemicalbook.com

This multi-step process demonstrates the versatility of starting from benzoic acid derivatives to access functionalized benzonitriles, which are crucial precursors in various synthetic applications.

Bromination and Hydrolysis Pathways to Aldehyde Precursors

A prevalent industrial and laboratory-scale strategy for synthesizing the crucial aldehyde precursor, 4-formyl-3-methoxybenzonitrile, involves the bromination of a methyl-substituted benzonitrile followed by hydrolysis. This pathway typically starts with 4-methyl-3-methoxybenzonitrile.

The initial step is the radical bromination of the methyl group. smolecule.com Research indicates that the stoichiometry of the brominating agent is critical for reaction selectivity. The use of a single equivalent of N-bromosuccinimide (NBS) leads to a mixture of mono- and di-brominated products, which complicates purification. chemicalbook.com However, employing approximately 2.5 equivalents of NBS, often with a radical initiator like benzoyl peroxide, selectively yields the 3-methoxy-4-(dibromomethyl)benzonitrile intermediate. smolecule.comchemicalbook.com This high selectivity is crucial for minimizing byproducts and streamlining the synthesis.

The subsequent step is the hydrolysis of the dibromomethyl intermediate to the desired aldehyde. A highly efficient method for this transformation is the use of silver nitrate (AgNO₃) in a refluxing mixture of ethanol and water. smolecule.comchemicalbook.com The dibromide is treated with an aqueous solution of silver nitrate, leading to the formation of 4-formyl-3-methoxybenzonitrile in excellent yields, often around 99%. smolecule.comchemicalbook.com An alternative to isolating the dibromide involves its direct hydrolysis in a suitable solvent system, such as aqueous dimethylformamide or N-methylpyrrolidone (NMP). google.com

Another related pathway involves the electrophilic bromination of 4-hydroxybenzaldehyde, followed by a copper-catalyzed methoxylation to produce vanillin, a closely related aldehyde precursor. ebrary.net

Table 1: Key Parameters in the Bromination-Hydrolysis Synthesis of 4-formyl-3-methoxybenzonitrile

| Step | Reagent | Key Parameter | Typical Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Stoichiometry | ~2.5 equivalents in chlorobenzene | Near-exclusive dibromide formation | smolecule.comchemicalbook.com |

| Hydrolysis | Silver Nitrate (AgNO₃) | Solvent/Temperature | Refluxing ethanol/water | 99% | smolecule.comchemicalbook.com |

Oxidative Transformations in Precursor Synthesis

Oxidative methods provide alternative and often more direct routes to essential aldehyde precursors like vanillin and isovanillin (B20041), which are structurally similar to the precursors of the target compound. These methods frequently utilize abundant, renewable starting materials.

A significant industrial process involves the oxidative cleavage of isoeugenol (B1672232). chinakxjy.com This multi-step synthesis begins with the acetylation of isoeugenol to protect the hydroxyl group, forming isoeugenol acetate (B1210297). This intermediate is then subjected to oxidative cleavage using a potent oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or ozone. chinakxjy.com The use of phase transfer catalysis during this oxidation step is a key innovation, as it minimizes the over-oxidation of the newly formed aldehyde group. chinakxjy.com The final step is the hydrolysis of the vanillin acetate to yield vanillin. chinakxjy.com

Another important oxidative route is the synthesis of vanillin from guaiacol (B22219). The traditional method involves the condensation of guaiacol with glyoxylic acid, followed by an oxidative decarboxylation step to yield vanillin. ebrary.netresearchgate.net

Furthermore, enzymatic oxidation processes are gaining attention. For instance, vanillin can be rapidly oxidized to vanillic acid by aldehyde oxidase found in liver slices, while isovanillin is primarily metabolized to isovanillic acid by aldehyde dehydrogenase. nih.gov The enzymatic hydrolysis of lignin, a complex polymer rich in aromatic structures, can also release ferulic acid, which serves as a precursor for vanillin synthesis through biotransformation pathways. ebrary.net

A more direct oxidative approach for synthesizing 4-formyl-3-methoxybenzonitrile involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate. smolecule.comchemicalbook.com This reaction uses sodium metaperiodate in the presence of a catalytic amount of osmium tetroxide. chemicalbook.comchemicalbook.com A phase transfer catalyst is often employed to facilitate the reaction between the aqueous oxidant and the organic substrate, resulting in a 71% yield of the desired aldehyde. smolecule.comchemicalbook.com

Table 2: Comparison of Oxidative Synthesis Methods for Aldehyde Precursors

| Starting Material | Key Oxidative Step | Oxidizing Agent(s) | Product | Reference |

|---|---|---|---|---|

| Isoeugenol | Oxidative cleavage | Potassium permanganate or Ozone | Vanillin | chinakxjy.com |

| Guaiacol | Oxidative decarboxylation | - | Vanillin | ebrary.netresearchgate.net |

| tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Oxidative cleavage | Sodium metaperiodate / Osmium tetroxide | 4-formyl-3-methoxybenzonitrile | smolecule.comchemicalbook.com |

Green Chemistry Principles and Sustainable Synthetic Approaches for the Compound

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including this compound and its precursors. The focus is on developing environmentally benign, cost-effective, and resource-efficient processes.

One key area of improvement is the replacement of hazardous reagents and solvents. For instance, in the synthesis of benzonitriles from aldehydes, traditional methods often use toxic reagents. A greener approach utilizes an ionic liquid, hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which acts as a co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.org This method eliminates the need for metal salt catalysts and simplifies the purification process, with the ionic liquid being easily recoverable and recyclable. researchgate.netrsc.org In some cases, solvent-free conditions can be employed, such as grinding reagents together in a mortar, which significantly reduces waste and energy consumption. wjpmr.com

The use of biocatalysts and renewable feedstocks is another cornerstone of sustainable synthesis. The production of vanillin, a key precursor, from lignin, a byproduct of the paper industry, is a prime example of valorizing waste streams. researchgate.net Similarly, using biocatalysts like tannic acid, a biodegradable and inexpensive Lewis acid, for the synthesis of vanillin-based compounds represents a green alternative to traditional acid catalysts. orientjchem.org

Furthermore, improving atom economy and reducing the number of synthetic steps are central to green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable. orientjchem.org For example, the one-pot conversion of aldehydes to nitriles using environmentally mild reagents like HCl•DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) avoids the use of toxic reagents and metal catalysts. researchgate.net

A comprehensive search for specific spectroscopic data for the compound This compound has been conducted. Unfortunately, detailed experimental research findings, including High-Resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, for this specific molecule are not available in the public scientific literature accessible through the search.

Therefore, it is not possible to generate the comprehensive and scientifically accurate article as requested under the specified outline. The creation of detailed content for each subsection would require access to primary spectral data (chemical shifts, coupling constants, vibrational frequencies, and 2D correlations) that is not present in the search results.

To fulfill the request with the required level of scientific accuracy and detail, published and accessible research containing the spectroscopic characterization of this compound is necessary. Without this, any attempt to provide the requested data tables and analysis would be speculative and would not meet the authoritative and factual standards of the request.

Comprehensive Spectroscopic Elucidation and Structural Analysis of 4 4 Cyanobutoxy 3 Methoxybenzonitrile

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. For 4-(4-Cyanobutoxy)-3-methoxybenzonitrile, the chromophore—the part of the molecule responsible for absorbing UV-Vis light—is the substituted benzene (B151609) ring. The analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance at different wavelengths.

The resulting spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would provide insight into the electronic structure. The methoxy (B1213986) and cyanobutoxy groups, being electron-donating and electron-withdrawing respectively, would influence the energy of these transitions and thus the λmax value. A detailed chromophoric analysis would compare these findings with theoretical calculations to understand the nature of the electronic transitions.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

|---|---|---|---|

| Ethanol | N/A | N/A | π → π* |

| Hexane | N/A | N/A | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be essential for determining the exact molecular weight of this compound and for proposing its fragmentation pathways. This technique provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Upon ionization, the molecule would form a molecular ion, and its fragmentation pattern would offer structural clues. The ether linkage and the aliphatic chain of the cyanobutoxy group would likely be key points of fragmentation. A plausible fragmentation pathway could involve the cleavage of the C-O bond of the ether, leading to the formation of a stable benzenoid cation. Further fragmentation could involve the loss of the cyano group or parts of the butyl chain.

Table 2: Predicted HRMS Fragmentation Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| m/z (Observed) | m/z (Calculated) | Formula | Fragment Ion |

|---|---|---|---|

| N/A | C13H14N2O2 | [M]+ | Molecular Ion |

| N/A | C8H6NO2 | [M - C5H8N]+ | Loss of cyanobutoxy radical |

| N/A | C5H8N | [C5H8N]+ | Cyanobutyl cation |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful analytical technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

The analysis would reveal the conformation of the cyanobutoxy chain and its orientation relative to the planar benzonitrile (B105546) ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. This information is crucial for understanding the material's solid-state properties.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Value |

|---|---|

| Crystal System | N/A |

| Space Group | N/A |

| Unit Cell Dimensions | a = N/A Å, b = N/A Å, c = N/A Å |

| α = N/A°, β = N/A°, γ = N/A° | |

| Volume (V) | N/A Å3 |

| Z | N/A |

| Density (calculated) | N/A g/cm3 |

Without experimental data, any further discussion would be speculative. The generation of the requested detailed article requires dedicated synthesis and analysis of this compound.

Computational Chemistry and Theoretical Investigations of 4 4 Cyanobutoxy 3 Methoxybenzonitrile

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule. DFT, known for its balance of accuracy and computational cost, is a popular choice for studying organic molecules of this size. Ab initio methods, while computationally more demanding, can offer even higher accuracy. A common approach involves using a hybrid functional, such as B3LYP, which incorporates both Hartree-Fock and DFT principles, paired with a suitable basis set like 6-311++G(d,p) to accurately describe the distribution of electrons.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its ground state geometry. For analogous compounds like 4-methoxybenzonitrile, DFT calculations have been used to determine optimized bond lengths and angles. semanticscholar.org It is expected that for this compound, the geometry would be non-planar with C1 point group symmetry. nih.gov The optimization process also provides the molecule's total energy and other thermodynamic properties.

Following geometry optimization, an electronic structure analysis can be performed. This includes the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. The MEP is crucial for predicting sites of electrophilic and nucleophilic attack, offering insights into the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another valuable tool that investigates charge distribution and the interactions between orbitals, helping to understand intramolecular charge transfer. semanticscholar.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. Theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated shifts, when compared to experimental data, can aid in the assignment of spectral peaks and confirm the molecular structure.

The vibrational frequencies in the IR spectrum can also be computed. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the calculated IR spectrum with the experimental one helps in the detailed assignment of the vibrational bands. pharmacompass.com

Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum. semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions. semanticscholar.org For similar molecules, it has been observed that solvent effects can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. semanticscholar.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates a more reactive molecule that is more easily polarized. nih.gov For the related molecule 4-methoxybenzonitrile, the HOMO-LUMO gap has been calculated to be 4.37 eV in a vacuum. semanticscholar.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud is distorted. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These reactivity descriptors are invaluable for predicting how this compound will interact with other chemical species.

Molecular Modeling and Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single, optimized geometry, this compound is a flexible molecule that can adopt various conformations. Molecular modeling and molecular dynamics (MD) simulations are employed to explore this conformational landscape. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution, and the energetic barriers between these conformations. Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule might interact with a solvent or a biological target.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates. A crucial part of this is locating the transition state, which is the highest energy point along the reaction pathway. Transition state calculations can determine the structure and energy of the transition state, providing the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a reaction.

Computational Design and Virtual Screening of Analogues

The insights gained from computational studies of this compound can be leveraged for the design of new molecules with desired properties. Computational design involves modifying the structure of the parent molecule and then using computational methods to predict the properties of the new analogues. This allows for the rapid exploration of a large chemical space without the need for extensive synthesis and experimental testing. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a particular biological activity or other desired property. This approach can be used to find analogues of this compound with enhanced characteristics.

Chemical Reactivity and Derivatization Strategies of 4 4 Cyanobutoxy 3 Methoxybenzonitrile

Modification of the Cyanobutoxy Chain

The cyanobutoxy chain offers a primary site for derivatization through reactions targeting its terminal nitrile group. This functionality can be transformed into other important chemical groups, such as carboxylic acids or primary amines, without altering the core benzonitrile (B105546) structure.

Hydrolysis to Carboxylic Acid: The aliphatic nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction typically proceeds through an intermediate amide. Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids. yu.edu.jojeeadv.ac.in This transformation introduces a versatile carboxylic acid group, which can be used for further reactions like esterification or amidation.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation or, more commonly, chemical hydrides like lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.netmasterorganicchemistry.com The resulting primary amine is a key functional group for introducing nitrogen-containing substituents or for building more complex molecular scaffolds.

Table 1: Derivatization Reactions of the Cyanobutoxy Chain

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄ (aq), Heat | 4-(4-Carboxybutoxy)-3-methoxybenzonitrile |

Reactions at the Benzonitrile Functionality

The benzonitrile group is a robust and versatile functional group that can participate in a variety of chemical transformations. acs.org Its reactivity is modulated by the electronic effects of the methoxy (B1213986) and cyanobutoxy substituents on the aromatic ring.

Hydrolysis to Benzoic Acid Derivatives: Similar to the aliphatic nitrile, the aromatic nitrile can be hydrolyzed to a benzamide (B126) and subsequently to a benzoic acid. The conditions required may differ due to the stability of the aromatic system. Studies on substituted benzonitriles have shown that concentrated sulfuric acid can be an effective medium for this transformation. yu.edu.jo

Reduction to Benzylamine Derivatives: The benzonitrile group can be reduced to a benzylamine. This is typically achieved using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation under specific conditions. jeeadv.ac.inresearchgate.net This reaction provides a route to aminomethyl-substituted aromatic compounds.

Cycloaddition Reactions: The nitrile functionality can undergo cycloaddition reactions to form various heterocyclic systems. For example, reaction with azides (e.g., sodium azide) can produce a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. acs.org

Formation of Coordination Complexes: Benzonitrile and its derivatives act as ligands for transition metals, forming coordination complexes that can be useful synthetic intermediates. atamanchemicals.com The benzonitrile ligand in complexes like PdCl₂(PhCN)₂ is labile and can be easily displaced by stronger ligands, facilitating further catalytic reactions. atamanchemicals.com

Table 2: Derivatization Reactions of the Benzonitrile Functionality

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Complete Hydrolysis | Conc. H₂SO₄, H₂O, Heat | 4-(4-Cyanobutoxy)-3-methoxybenzoic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-(4-Cyanobutoxy)-3-methoxybenzylamine |

Transformations of the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage on the aromatic ring. While generally stable, it can be cleaved to reveal a phenolic hydroxyl group, which is a common strategic step in the synthesis of natural products and pharmaceuticals.

Demethylation/Ether Cleavage: The most significant reaction of the methoxy group is its cleavage to form a phenol. This is typically accomplished using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction unmasks a reactive hydroxyl group, enabling subsequent reactions like etherification or esterification at this position. The resulting 4-(4-cyanobutoxy)-3-hydroxybenzonitrile is a valuable intermediate for further functionalization. nih.gov

Table 3: Transformation of the Methoxy Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 4-(4-Cyanobutoxy)-3-hydroxybenzonitrile |

Exploration of Structure-Reactivity Relationships within the Benzonitrile Framework

The reactivity of the 4-(4-cyanobutoxy)-3-methoxybenzonitrile molecule is governed by the interplay of its constituent functional groups. The electronic properties of the substituents on the benzene (B151609) ring dictate the reactivity of both the ring itself and the attached benzonitrile group.

Electronic Effects on the Aromatic Ring: The benzene ring is substituted with two groups: a methoxy group (-OCH₃) at position 3 and a cyanobutoxy group (-O(CH₂)₄CN) at position 4.

The cyanobutoxy group is an alkoxy group, which is also electron-donating through resonance (+R) and electron-withdrawing through induction (-I). As an ether, it is also an activating, ortho-, para-director.

The benzonitrile group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. numberanalytics.com

Combined Influence on Reactivity: The combined effect of the two ortho-, para-directing alkoxy groups (methoxy and cyanobutoxy) strongly activates the aromatic ring for electrophilic aromatic substitution (EAS). The positions ortho and para to these groups are electronically enriched. Given the existing substitution pattern, the most activated positions for a potential EAS reaction would be C2 (ortho to methoxy, meta to cyanobutoxy) and C5 (ortho to cyanobutoxy, meta to methoxy). Steric hindrance from the adjacent substituents might influence the regioselectivity of such reactions. numberanalytics.com

Substituent Effects on Benzonitrile Reactivity: The reactivity of the benzonitrile nitrile group is influenced by the electronic nature of the other ring substituents. The electron-donating methoxy and cyanobutoxy groups increase the electron density on the ring. This can affect the rate of reactions at the nitrile. For instance, in acid-catalyzed hydrolysis, the rate-determining step can vary depending on the acid concentration and the electronic nature of the substituents. yu.edu.jo Electron-releasing groups can enhance the rate of protonation, which may be a key step in certain hydrolysis mechanisms. yu.edu.jo Conversely, for reactions involving nucleophilic attack on the nitrile carbon, electron-donating groups may slightly decrease reactivity compared to an unsubstituted benzonitrile.

Advanced Applications and Material Science Integration of 4 4 Cyanobutoxy 3 Methoxybenzonitrile

Role as a Monomer in Polymer Chemistry

The molecular architecture of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile makes it a promising candidate as a monomer for the synthesis of advanced polymers. The presence of two nitrile groups offers multiple pathways for polymerization. For instance, the nitrile groups could potentially undergo cyclotrimerization to form covalent triazine frameworks (CTFs), a class of porous organic polymers. rsc.orgresearchgate.net This process would lead to a highly cross-linked, rigid polymer network.

Alternatively, the terminal nitrile group on the butoxy chain could be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to create a bifunctional monomer suitable for step-growth polymerization. The flexible butoxy linker would be expected to influence the physical properties of the resulting polymer, such as its solubility, thermal characteristics, and morphology. The length and flexibility of such alkoxy side chains are known to have a significant impact on the properties of the final polymer, including its ability to self-assemble and its liquid crystalline behavior. acs.orgresearchgate.netnih.govacs.orgnih.gov

The methoxy (B1213986) group on the benzene (B151609) ring also plays a crucial role, influencing the electron density of the aromatic system and, consequently, the reactivity of the nitrile groups. This substituent can also affect the intermolecular interactions and packing of the resulting polymer chains.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Reactive Groups | Potential Polymer Type | Key Features |

| Cyclotrimerization | Nitrile groups | Covalent Triazine Framework (CTF) | High cross-linking, porosity, thermal stability |

| Post-modification Step-Growth | Modified terminal nitrile (e.g., amine, carboxylic acid) | Linear or branched polymers (e.g., polyamides, polyesters) | Tunable flexibility and solubility |

Application in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. alfa-chemistry.comnih.govtcichemicals.comtcichemicals.com The synthesis of COFs relies on the use of geometrically defined building blocks (linkers) that undergo reversible condensation reactions to form extended, periodic networks.

While direct use of this compound as a single linker in traditional COF synthesis might be challenging due to its asymmetry, it could be a valuable component in the design of more complex porous materials. The nitrile groups are known to be precursors for the formation of triazine rings in covalent triazine frameworks (CTFs), which are a subset of porous organic polymers. rsc.orgresearchgate.net The ionothermal synthesis of CTFs from dicyanobenzene monomers in molten zinc chloride is a well-established method that could potentially be adapted for this compound. researchgate.net

The resulting material would be expected to possess a hierarchical porous structure, with micropores arising from the triazine network and potential mesoporosity influenced by the packing of the butoxy chains. The presence of both nitrile and methoxy functionalities within the pores could lead to specific interactions with guest molecules, making such materials promising for applications in gas storage and separation.

Optoelectronic Properties in Material Science Contexts

The electronic properties of organic materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation. nih.gov Benzonitrile (B105546) derivatives are known to be interesting components in materials for optoelectronic applications due to the electron-withdrawing nature of the nitrile group, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org

In a hypothetical polymer derived from this compound, the optoelectronic properties would be determined by a combination of factors. The benzonitrile unit itself provides a degree of π-conjugation. If this monomer were to be incorporated into a larger conjugated polymer backbone, the cyanobutoxy and methoxy side chains would play a significant role in modulating the material's properties. acs.orgnih.govnih.gov The alkoxy chain length and constitution are known to affect polymer solubility, thin-film morphology, and the degree of intermolecular π-π stacking, all of which are critical for efficient charge transport in organic electronic devices. acs.orgacs.org

For instance, studies on poly(phenylene-ethynylene)-poly(phenylene-vinylene) (PPE-PPV) hybrid polymers have shown that the length of alkoxy side chains can influence the photoluminescence and electroluminescence properties, with odd-even effects observed in the emission color. acs.org Similarly, research on poly(3,4-alkoxythiophene)s has demonstrated that side-chain structure impacts the optical bandgap and electrochromic behavior. rsc.org Based on these principles, it is conceivable that polymers incorporating this compound could exhibit tunable photophysical properties. mdpi.com

Table 2: Predicted Influence of Structural Moieties on Optoelectronic Properties

| Structural Moiety | Predicted Effect |

| Benzonitrile Core | Contributes to π-conjugation, influences HOMO/LUMO levels. |

| Cyanobutoxy Chain | Affects solubility, film morphology, and intermolecular packing. acs.orgacs.org |

| Methoxy Group | Electron-donating group, modulates electronic properties of the benzene ring. |

Design and Synthesis of Functional Materials Incorporating the Benzonitrile Moiety

The design of functional materials often involves the self-assembly of molecular building blocks into ordered supramolecular structures. nih.govresearchgate.net The unique combination of a rigid aromatic core and a flexible side chain in this compound suggests its potential as a building block for liquid crystalline materials. researchgate.netnasa.gov

The cyanobiphenyl unit is a classic mesogen, and it is plausible that the 4-alkoxy-3-methoxybenzonitrile core could exhibit similar liquid crystalline behavior. The flexible cyanobutoxy tail would contribute to the formation of mesophases, with the specific type of phase (e.g., nematic, smectic) being dependent on the interplay between the rigid core and the flexible chain. The synthesis of triphenylene-based discotic liquid crystals, for example, often utilizes alkoxy-substituted benzene derivatives as precursors. uea.ac.ukrsc.orggoogle.com

Furthermore, the nitrile group is a key functional group in the synthesis of various heterocyclic systems and can participate in cycloaddition reactions. This reactivity could be harnessed to create more complex, functional molecules. The self-assembly of such molecules could lead to the formation of well-defined nanostructures with applications in areas such as organic electronics and sensor technology. The precise recognition of benzonitrile derivatives by supramolecular macrocycles highlights the importance of this functional group in directing molecular self-assembly. nih.gov

Future Directions and Emerging Research Avenues for 4 4 Cyanobutoxy 3 Methoxybenzonitrile

Development of Novel Catalytic Synthetic Routes

The synthesis of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile typically involves a multi-step process, beginning with precursors such as 4-hydroxy-3-methoxybenzonitrile (B1293924). Future research is expected to focus on the development of more efficient, selective, and sustainable catalytic methods.

One promising avenue is the use of phase-transfer catalysis (PTC) for the etherification step. PTC can facilitate the reaction between the phenolic precursor and a cyanobutyl halide under mild, biphasic conditions, potentially increasing yields and simplifying purification. researchgate.nettandfonline.comphasetransfercatalysis.comtandfonline.com Research could explore various catalysts, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (PEG), to optimize reaction efficiency. tandfonline.comtandfonline.com

Another key area is the introduction of the terminal nitrile group. Modern catalytic methods, such as nickel-catalyzed cyanation of alkyl halides, offer a less toxic alternative to traditional cyanide salts. rsc.orgchemistryviews.orgrsc.org Future work could investigate the application of these nickel-based systems, or even more advanced photoredox-nickel dual catalysis , to the halogenated butoxy-benzonitrile intermediate. chinesechemsoc.org This could lead to milder reaction conditions and broader functional group tolerance. rsc.orgchinesechemsoc.org

The ultimate goal would be the development of a one-pot or tandem catalytic process that combines the etherification and cyanation steps, minimizing intermediate isolation and waste generation. This would represent a significant advancement in the efficient synthesis of this and related dinitrile compounds.

Table 1: Potential Catalytic Strategies for Synthesis

| Catalytic Step | Method | Potential Catalysts | Key Advantages |

|---|---|---|---|

| Etherification | Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts, PEG400 | Mild conditions, high yields, solvent-free potential tandfonline.comtandfonline.com |

| Iron-Catalyzed Dehydration | Iron(III) triflate | Direct use of alcohols, high selectivity acs.org | |

| Cyanation | Nickel-Catalyzed Cyanation | NiCl₂/ligand systems, Zn(CN)₂ | Use of less toxic cyanide sources, good functional group tolerance chemistryviews.orgrsc.org |

| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalysts with Nickel | Room temperature reactions, benign conditions chinesechemsoc.org |

Integration into Advanced Characterization Techniques (e.g., Operando Spectroscopy)

To fully understand and optimize the synthesis and performance of this compound, its integration into advanced characterization techniques is essential. Operando spectroscopy , which allows for the real-time monitoring of chemical reactions under actual process conditions, is a particularly powerful tool.

Specifically, in-situ Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy could be employed to track the kinetics of the etherification and cyanation reactions. researchgate.netrsc.orgethz.ch The distinct and strong stretching vibration of the nitrile group (C≡N) typically appears in a relatively clear spectral region (around 2220-2240 cm⁻¹ for aromatic nitriles), making it an excellent probe for monitoring the reaction progress. nih.govspectroscopyonline.comresearchgate.net By observing the appearance and disappearance of characteristic peaks for reactants, intermediates, and products, researchers can gain deep mechanistic insights and optimize reaction parameters. rsc.orgresearchgate.net This approach has been successfully used to study other etherification and catalytic processes. acs.orgresearchgate.net

Table 2: Spectroscopic Probes for In-Situ Monitoring

| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Information Gained |

|---|---|---|---|

| Phenolic -OH | In-Situ FTIR | ~3200-3600 | Disappearance of reactant |

| Nitrile C≡N | In-Situ FTIR | ~2220-2260 | Formation of product spectroscopyonline.com |

| Ether C-O-C | In-Situ FTIR | ~1050-1250 | Formation of ether linkage |

These advanced analytical methods will be crucial for moving beyond static analysis and developing a dynamic understanding of the chemical processes involving this compound.

Exploration of Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, with its polar nitrile groups, aromatic ring, and flexible ether linkage, makes it a prime candidate for research in supramolecular chemistry and self-assembly. The cyano group is known to be a versatile functional group for directing molecular self-assembly through dipole-dipole interactions, hydrogen bonding, and coordination with metals. researchgate.netrug.nlrug.nl

Future research could investigate the ability of this molecule to form ordered structures in the solid state or in solution. The interplay between the rigid aromatic core and the flexible aliphatic chain could lead to the formation of unique crystalline polymorphs or even liquid crystalline phases. mdpi.com Molecules with cyanophenyl groups are well-known building blocks for liquid crystals, and the specific combination of two nitrile groups and an ether linkage in this compound could result in novel mesophases, such as nematic or smectic phases. mdpi.comsynthon-chemicals.combeilstein-journals.org

Furthermore, the nitrile groups can act as ligands, binding to metal centers to form coordination polymers or discrete supramolecular cages. acs.org Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile (B105546) derivatives, forming key-lock complexes. nih.gov The bifunctional nature of this compound could allow it to act as a linker in the construction of complex, multi-dimensional supramolecular architectures.

Interdisciplinary Research with Nanoscience and Engineering

The unique properties of aromatic nitriles lend themselves to a variety of applications at the interface of chemistry, nanoscience, and materials engineering. numberanalytics.com Future interdisciplinary research on this compound could unlock its potential in advanced materials.

In nanoscience , the terminal nitrile group of the butoxy chain could be used as an anchor to functionalize the surface of nanoparticles. nih.govresearchgate.net For example, it could be used to modify silica (B1680970) or gold nanoparticles. acs.orgrsc.org The benzonitrile end would then be exposed on the nanoparticle surface, modifying its chemical properties for applications in targeted drug delivery or catalysis. mdpi.com

In polymer and materials engineering , aromatic dinitriles can serve as monomers or cross-linking agents. numberanalytics.comgoogle.com The polymerization of the nitrile groups at high temperatures can lead to the formation of highly stable, cross-linked polymers containing triazine rings, which possess excellent thermal stability. google.comcjps.org The flexible ether linkage in this compound could impart a degree of flexibility to such polymers, creating materials with tailored mechanical and thermal properties. The cyano groups also influence the electronic properties of molecules, suggesting potential applications in organic electronics, such as in solar cells or light-emitting diodes, where cyanophenyl compounds are often used. rsc.org

The exploration of these interdisciplinary avenues will be key to translating the fundamental chemistry of this compound into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Cyanobutoxy)-3-methoxybenzonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the methoxy and cyano groups on the benzonitrile core can act as directing groups for regioselective functionalization. A cyanobutyl chain may be introduced via Williamson ether synthesis, where 3-methoxy-4-hydroxybenzonitrile reacts with 4-bromobutyronitrile under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent nitrile hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions. The methoxy group typically appears as a singlet at ~3.8 ppm (¹H) and 55–60 ppm (¹³C). The cyanobutoxy chain shows characteristic peaks for -OCH₂- (~4.2 ppm) and nitrile carbons (~115 ppm) .

- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: calculated for C₁₃H₁₄N₂O₂: 247.1082) .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity?

- Methodological Answer : The cyano group deactivates the aromatic ring, directing electrophilic substitutions to the para position of the methoxy group. This electronic effect also stabilizes intermediates in nucleophilic aromatic substitution (NAS) reactions. For example, in Suzuki-Miyaura couplings, the nitrile enhances oxidative addition efficiency with palladium catalysts .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., nitrile hydrolysis or ether cleavage). Mitigation strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., from 80°C to 50°C) reduces by-product formation .

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) optimizes cross-coupling efficiency .

- In Situ Monitoring : Use HPLC or TLC to track intermediate stability and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the HOMO localization on the methoxy-adjacent carbon predicts electrophilic attack at that position. Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCM) to refine reaction pathways .

Q. What are the challenges in studying biological interactions of this compound, and how are they addressed?

- Methodological Answer : While direct biological data for this compound is limited, analogous compounds (e.g., 4-(Hydroxymethyl)-3-methoxybenzonitrile) show enzyme inhibition potential. Researchers use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.